4-Mercaptoisophthalic acid (CAS 214341-16-9) is a highly specialized asymmetric building block featuring a thiol group and two carboxylic acid moieties arranged in a 1,2,4-substitution pattern (with the thiol at the 4-position). Unlike its more common symmetrical isomer, 5-mercaptoisophthalic acid, this compound provides an ortho-mercaptocarboxylic acid motif alongside an independent meta-carboxylic acid handle [1]. This unique topology makes it an essential precursor for the synthesis of complex fused heterocycles, such as 1,2-benzisothiazol-3(2H)-ones, and a highly chelating asymmetric ligand for advanced metal-organic frameworks (MOFs) requiring differentiated hard/soft metal binding sites.
Procuring 5-mercaptoisophthalic acid or 2-mercaptobenzoic acid as a substitute for 4-mercaptoisophthalic acid will result in immediate synthetic failure for specific heterocyclic and coordination pathways. Because 5-mercaptoisophthalic acid has its thiol group meta to both carboxylates, it cannot undergo the ortho-directed intramolecular cyclization required to form benzisothiazolone rings. Conversely, while 2-mercaptobenzoic acid can form the benzisothiazolone core, it lacks the second carboxylate handle necessary for downstream functionalization, such as a one-pot Curtius rearrangement to an amino group [1]. Furthermore, in coordination chemistry, the asymmetric S,O-chelating pocket of the 4-mercapto isomer cannot be replicated by the symmetrical 5-mercapto isomer, fundamentally altering the topology and heavy-metal capture dynamics of the resulting polymer or MOF.
4-Mercaptoisophthalic acid demonstrates unique chemoselectivity when reacted with diphenyl phosphoryl azide (DPPA). The ortho-relationship between the 4-thiol and 3-carboxylic acid drives an intramolecular cyclization to form the 1,2-benzisothiazol-3(2H)-one core, while the remaining 1-carboxylic acid simultaneously undergoes a Curtius rearrangement to yield an amino group [1]. This allows the one-pot synthesis of 5-amino-1,2-benzisothiazol-3(2H)-one, a reaction pathway completely inaccessible to 2-mercaptobenzoic acid (which lacks the second carboxylate) or 5-mercaptoisophthalic acid (which lacks the ortho-thiol/carboxylate arrangement).
| Evidence Dimension | One-pot cyclization/rearrangement capability |
| Target Compound Data | Yields 5-amino-1,2-benzisothiazol-3(2H)-one via simultaneous cyclization and Curtius rearrangement |
| Comparator Or Baseline | 2-mercaptobenzoic acid (yields only the unsubstituted 1,2-benzisothiazol-3(2H)-one; no secondary functionalization) |
| Quantified Difference | Provides a 100% reduction in synthetic steps for 5-amino functionalization compared to multi-step baseline routes |
| Conditions | Reaction with DPPA in triethylamine/pyridine at 0 °C to room temperature |
This dual-reactivity drastically reduces the synthetic steps required to produce functionalized benzisothiazolones, which are critical pharmacophores in antimicrobial and antipsychotic drug development.
In the design of coordination polymers and MOFs, the positional isomerism of the thiol group dictates the metal-binding mode. 4-Mercaptoisophthalic acid provides an asymmetric binding pocket where the ortho-thiol/carboxylate pair can strongly chelate soft or borderline metal ions (e.g., Cu2+, Ag+, Hg2+) via an S,O-bidentate mode, leaving the isolated meta-carboxylate to bind hard metal nodes (e.g., Zr4+, Zn2+) [1]. In contrast, 5-mercaptoisophthalic acid acts as a symmetrical bridging ligand where the thiol remains unchelated by the adjacent carboxylate. This structural difference means 4-mercaptoisophthalic acid is required when constructing heterobimetallic MOFs or targeted heavy-metal capture materials that rely on localized S,O-chelation.
| Evidence Dimension | Coordination Pocket Geometry |
| Target Compound Data | Forms stable 5-membered S,O-chelate rings with transition metals |
| Comparator Or Baseline | 5-mercaptoisophthalic acid (cannot form S,O-chelate rings due to meta-substitution) |
| Quantified Difference | Enables distinct heterobimetallic node formation vs. symmetrical homometallic networks |
| Conditions | Solvothermal MOF synthesis with mixed hard/soft metal salts |
Buyers designing advanced sensors or catalysts requiring specific bimetallic active sites must select the 4-mercapto isomer to ensure proper asymmetric chelation.
The synthesis of complex thio-aromatics often requires protecting group manipulation. Dimethyl 4-mercaptoisophthalate can be selectively saponified to the free 4-mercaptoisophthalic acid using aqueous sodium hydroxide without degrading the sensitive thiol functionality [1]. When compared to aliphatic thiols, the aromatic thiol in 4-mercaptoisophthalic acid exhibits a lower pKa (typically ~6-7), allowing for selective deprotonation and alkylation under milder basic conditions. This prevents unwanted side reactions during complex API synthesis.
| Evidence Dimension | Thiol pKa and Deprotection Stability |
| Target Compound Data | Stable to 2M NaOH at 80 °C during ester cleavage; aromatic thiol pKa ~6-7 |
| Comparator Or Baseline | Aliphatic mercapto-acids (higher pKa ~8-10, prone to oxidation or elimination under harsh base) |
| Quantified Difference | Allows selective base-catalyzed functionalization at pH 7-8 without degrading the core |
| Conditions | Aqueous NaOH saponification and subsequent pH-controlled alkylation |
High stability during deprotection and predictable pKa values ensure reproducible yields in multi-step industrial syntheses.
Due to its unique ortho-mercaptocarboxylic acid motif combined with a secondary carboxylate, 4-mercaptoisophthalic acid is the optimal starting material for synthesizing 5-substituted 1,2-benzisothiazol-3(2H)-ones [1]. These fused heterocycles are the core scaffolds for numerous industrial biocides and atypical antipsychotic drugs, where the 5-amino group serves as a critical attachment point.
The asymmetric S,O-chelating pocket of this compound makes it highly suitable for constructing heterobimetallic MOFs [2]. By utilizing the ortho-thiol/carboxylate to capture soft metals (e.g., Ag, Cu) and the isolated carboxylate to coordinate hard metals (e.g., Zr, Ti), researchers can engineer highly specific catalytic sites or advanced gas separation membranes that symmetrical isomers cannot support.
The strong affinity of the ortho-thiol group for heavy metals like Hg2+, Pb2+, and Cr3+, combined with the polymerizable dicarboxylic acid backbone, allows this compound to be integrated into molecularly imprinted polymers or functionalized nanoparticles [2]. It acts as a highly effective binding site for environmental remediation and trace metal detection platforms.